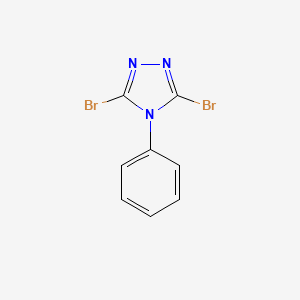

3,5-Dibromo-4-phenyl-1,2,4-triazole

Description

BenchChem offers high-quality 3,5-Dibromo-4-phenyl-1,2,4-triazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-Dibromo-4-phenyl-1,2,4-triazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,5-dibromo-4-phenyl-1,2,4-triazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Br2N3/c9-7-11-12-8(10)13(7)6-4-2-1-3-5-6/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADCKXERCYZWFRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=NN=C2Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Br2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.95 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Guide to the Synthesis of 3,5-dibromo-4-phenyl-1,2,4-triazole from 4-phenyl-1,2,4-triazole

Abstract

This technical guide provides a detailed exploration of the synthesis of 3,5-dibromo-4-phenyl-1,2,4-triazole, a key intermediate in the development of novel pharmaceuticals and functional materials. We delve into the mechanistic underpinnings of the electrophilic bromination of the 4-phenyl-1,2,4-triazole core, offering a rationale for reagent selection and reaction conditions. A comprehensive, step-by-step protocol is presented, designed for reproducibility and scalability in a research setting. This document serves as an essential resource for researchers, chemists, and professionals in drug development, offering field-proven insights to ensure technical accuracy and successful synthesis.

Introduction and Strategic Importance

The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of therapeutic agents with activities ranging from antifungal to anticancer.[1] The introduction of halogen atoms, particularly bromine, at the C3 and C5 positions of the triazole ring dramatically enhances the molecule's utility as a synthetic building block. The bromine atoms serve as versatile handles for subsequent cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the construction of complex molecular architectures with diverse functionalities. 3,5-dibromo-4-phenyl-1,2,4-triazole is therefore a highly valuable intermediate for creating libraries of novel compounds for drug discovery and materials science applications.

This guide focuses on the direct bromination of 4-phenyl-1,2,4-triazole, a direct and efficient route to the desired dibrominated product.

Mechanistic Rationale: Electrophilic Substitution on a π-Deficient Heterocycle

The 1,2,4-triazole ring presents a unique electronic landscape. The presence of three electronegative nitrogen atoms renders the carbon atoms at the C3 and C5 positions electron-deficient, or π-deficient.[2][3] Intuitively, this would suggest a low reactivity towards electrophiles. However, direct C-halogenation is a well-established transformation for this class of heterocycles.[4]

The reaction proceeds via an electrophilic aromatic substitution mechanism. The key to success lies in utilizing a potent brominating agent capable of overcoming the inherent deactivation of the triazole ring.

Key Considerations for Reagent Selection:

-

Brominating Agent: While elemental bromine (Br₂) can be used, N-bromosuccinimide (NBS) is often preferred.[5] NBS is a solid, making it easier and safer to handle than liquid bromine. It provides a source of electrophilic bromine, and its reaction byproducts are readily removed. The reaction is often initiated by a radical initiator or proceeds under acidic conditions to generate the active brominating species.

-

Solvent: A solvent that can facilitate the reaction without competing in side reactions is crucial. Acetic acid or chlorinated solvents like chloroform or carbon tetrachloride are commonly employed. Acetic acid can also act as a catalyst by protonating the brominating agent, increasing its electrophilicity.

-

Temperature: The reaction typically requires heating to overcome the activation energy associated with the substitution on the deactivated ring. Reflux temperatures are common.

The substitution occurs at both the C3 and C5 positions due to their chemical equivalence and accessibility. The N4-phenyl group, while influencing the overall electron density, does not sterically hinder the approach of the electrophile to these positions.

Detailed Experimental Protocol

This protocol outlines a reliable method for the synthesis of 3,5-dibromo-4-phenyl-1,2,4-triazole.

Reagents and Materials:

-

4-phenyl-1,2,4-triazole

-

N-Bromosuccinimide (NBS)

-

Glacial Acetic Acid

-

Sodium thiosulfate (Na₂S₂O₃)

-

Sodium bicarbonate (NaHCO₃)

-

Ethyl acetate

-

Hexanes

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Step-by-Step Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-phenyl-1,2,4-triazole (1.0 eq).

-

Solvent Addition: Add glacial acetic acid to the flask to dissolve the starting material (approximately 10-15 mL per gram of triazole).

-

Addition of Brominating Agent: To the stirred solution, add N-bromosuccinimide (NBS) in portions (2.2 eq). A slight exothermic reaction may be observed.

-

Reaction: Heat the reaction mixture to reflux (approximately 118 °C for acetic acid) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up - Quenching: After cooling to room temperature, slowly pour the reaction mixture into a beaker containing an ice-cold aqueous solution of sodium thiosulfate (10% w/v) to quench any unreacted bromine/NBS. The color of the solution should change from orange/brown to colorless.

-

Neutralization: Carefully neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases and the pH is approximately 7-8. A precipitate of the crude product should form.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with water (1 x 50 mL) and brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford 3,5-dibromo-4-phenyl-1,2,4-triazole as a pure solid.

Data Summary and Characterization

The following table summarizes the key quantitative parameters for the synthesis.

| Parameter | Value |

| Starting Material | 4-phenyl-1,2,4-triazole |

| Molecular Weight (Start) | 145.16 g/mol |

| Reagent 1 | N-Bromosuccinimide (NBS) |

| Equivalents of NBS | 2.2 |

| Solvent | Glacial Acetic Acid |

| Reaction Temperature | Reflux (~118 °C) |

| Reaction Time | 4-6 hours |

| Product | 3,5-dibromo-4-phenyl-1,2,4-triazole |

| Molecular Weight (Product) | 302.97 g/mol |

| Expected Yield | 70-85% |

| Appearance | White to off-white solid |

Expected Product Characterization:

-

¹H NMR: The spectrum is expected to be simple, showing signals corresponding only to the protons of the phenyl group in the aromatic region (δ 7.2-7.8 ppm). The characteristic C-H protons of the triazole ring will be absent.

-

¹³C NMR: The spectrum should show signals for the phenyl carbons and two distinct signals for the brominated carbons (C3 and C5) of the triazole ring, typically shifted downfield.

-

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for a molecule containing two bromine atoms (M, M+2, M+4 peaks in a ~1:2:1 ratio) corresponding to the molecular ion of C₈H₅Br₂N₃.

-

Infrared (IR) Spectroscopy: The spectrum will show characteristic C=N and C-N stretching frequencies for the triazole ring and C-H and C=C stretching for the aromatic phenyl group.

Experimental Workflow Diagram

The following diagram illustrates the key stages of the synthesis process.

Caption: Synthetic workflow for 3,5-dibromo-4-phenyl-1,2,4-triazole.

Safety and Handling

-

N-Bromosuccinimide (NBS): Corrosive and an irritant. Avoid inhalation of dust and contact with skin and eyes.

-

Glacial Acetic Acid: Corrosive and causes severe skin burns and eye damage. It is also flammable.

-

Bromine (if used as an alternative): Highly toxic, corrosive, and causes severe burns. All manipulations must be performed in a well-ventilated chemical fume hood.

-

Solvents: Organic solvents like ethyl acetate are flammable.

Mandatory Precautions:

-

All steps of this procedure must be performed inside a certified chemical fume hood.

-

Personal Protective Equipment (PPE), including a lab coat, safety goggles, and appropriate chemical-resistant gloves, must be worn at all times.

-

Ensure appropriate fire safety equipment is accessible.

-

Dispose of all chemical waste according to institutional and local regulations.

References

-

Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC. (2022, April 25). Frontiers in Molecular Biosciences. [Link]

-

Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties - PMC. (2019, February 12). Molecules. [Link]

- Synthesis of some 3,5-diphenyl-4H-1,2,4-triazole derivatives as antitumor agents. (2005). Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry.

-

(PDF) Synthesis of dibromo-triazoles and their amination with hydroxylamine-O-sulphonic acid - ResearchGate. (2025, August 6). ResearchGate. [Link]

-

Bromination - Common Conditions - Common Organic Chemistry. Common Organic Chemistry. [Link]

-

Potts, K. T. (1961). The Chemistry of 1,2,4-Triazoles. Chemical Reviews, 61(2), 87–127. [Link]

Sources

- 1. Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole_Chemicalbook [chemicalbook.com]

- 3. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Bromination - Common Conditions [commonorganicchemistry.com]

A Technical Guide to 3,5-dibromo-4-phenyl-1,2,4-triazole: Synthesis, Characterization, and Sourcing of Precursors

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 1,2,4-Triazole Scaffold

The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, renowned for its diverse pharmacological activities. This five-membered heterocycle, containing three nitrogen atoms, is a key structural motif in a wide array of therapeutic agents, including antifungal, antiviral, and anticancer drugs. The specific substitution pattern on the triazole core profoundly influences its biological properties. This guide focuses on a particular derivative, 3,5-dibromo-4-phenyl-1,2,4-triazole, a compound with potential for further chemical elaboration and as a building block in drug discovery programs.

Compound Identification: Clarifying the CAS Number

A crucial first step in sourcing any chemical is identifying its unique Chemical Abstracts Service (CAS) number. A thorough search reveals that the CAS number 7411-23-6 is frequently associated with a related but distinct compound: 3,5-dibromo-1H-1,2,4-triazole (which exists in tautomeric form as 3,5-dibromo-4H-1,2,4-triazole)[1][2][3]. This parent compound lacks the phenyl substituent at the 4-position.

Sourcing and Procurement: A Focus on Starting Materials

Given the apparent lack of direct commercial suppliers for 3,5-dibromo-4-phenyl-1,2,4-triazole, the procurement strategy must shift to acquiring the necessary starting materials for its synthesis. A plausible and efficient synthetic route would likely begin with the commercially available 4-phenyl-4H-1,2,4-triazole, followed by a bromination step.

Supplier Availability for Key Precursor: 4-phenyl-4H-1,2,4-triazole

| Supplier | Product Name | Purity | Availability |

| Sigma-Aldrich | 4-Phenyl-4H-1,2,4-triazole | ≥98% | In Stock |

| TCI America | 4-Phenyl-4H-1,2,4-triazole | >98.0% | In Stock |

| Fisher Scientific | 4-Phenyl-1,2,4-triazole | 99% | In Stock |

Proposed Synthetic Route

The synthesis of 3,5-dibromo-4-phenyl-1,2,4-triazole can be logically approached through the electrophilic bromination of 4-phenyl-4H-1,2,4-triazole. The electron-rich nature of the triazole ring makes it susceptible to halogenation.

Caption: Proposed synthetic workflow for 3,5-dibromo-4-phenyl-1,2,4-triazole.

Step-by-Step Experimental Protocol

Disclaimer: This is a proposed protocol based on established chemical principles. It should be optimized and performed by a qualified chemist in a suitable laboratory setting with appropriate safety precautions.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 4-phenyl-4H-1,2,4-triazole (1 equivalent) in glacial acetic acid.

-

Bromination: While stirring the solution at room temperature, add a solution of bromine (2.2 equivalents) in glacial acetic acid dropwise from the dropping funnel. The rate of addition should be controlled to manage any exotherm.

-

Reaction Monitoring: After the addition is complete, the reaction mixture can be gently heated to 50-60°C to ensure the reaction goes to completion. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water. The crude product should precipitate out of the solution.

-

Purification: Collect the precipitate by vacuum filtration and wash it with cold water to remove any residual acid. The crude product can then be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the final product, 3,5-dibromo-4-phenyl-1,2,4-triazole.

Characterization and Quality Control

The identity and purity of the synthesized 3,5-dibromo-4-phenyl-1,2,4-triazole must be confirmed through rigorous analytical techniques.

Analytical Methods

| Technique | Expected Observations |

| ¹H NMR | The spectrum should show signals corresponding to the phenyl protons. The characteristic signals for the triazole protons at the 3 and 5 positions in the starting material will be absent in the product. |

| ¹³C NMR | The spectrum will show characteristic signals for the phenyl carbons and the triazole ring carbons. The chemical shifts of the C3 and C5 carbons will be significantly influenced by the attached bromine atoms. |

| Mass Spectrometry | The mass spectrum should show a molecular ion peak corresponding to the molecular weight of 3,5-dibromo-4-phenyl-1,2,4-triazole, with the characteristic isotopic pattern for two bromine atoms. |

| FT-IR Spectroscopy | The IR spectrum will show characteristic absorption bands for the aromatic C-H and C=C stretching of the phenyl ring and the C=N and N-N stretching of the triazole ring. |

| Melting Point | A sharp melting point range is indicative of a pure compound. |

Potential Applications and Future Directions

While specific applications for 3,5-dibromo-4-phenyl-1,2,4-triazole are not extensively documented, its structure suggests several potential uses in drug discovery and materials science. The two bromine atoms provide reactive handles for further functionalization through cross-coupling reactions, such as Suzuki or Sonogashira couplings. This allows for the introduction of diverse substituents at the 3 and 5 positions, enabling the generation of a library of novel compounds for biological screening. The synthesis of various 4-alkyl-3,5-bis(phenyl)-4H-1,2,4-triazole derivatives via Suzuki cross-coupling has been reported, highlighting the utility of such dihalo-triazole intermediates[4].

Safety Considerations

Bromine and glacial acetic acid are corrosive and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The synthesized compound should be handled with care, and its toxicological properties should be assumed to be unknown until further data is available.

References

-

Bekircan, O., & Gümrükçüoğlu, N. (2005). Synthesis of some 3,5-diphenyl-4H-1,2,4-triazole derivatives as antitumor agents. Indian Journal of Chemistry - Section B, 44B(10), 2107-2113. [Link]

-

PubChem. (n.d.). 3,5-Dibromo-4H-1,2,4-triazole. Retrieved from [Link]

-

Hangzhou Longshine Bio-Tech Co.,LTD. (n.d.). 3,5-Dibromo-1,2,4-triazole 7411-23-6. Retrieved from [Link]

-

Gundogdu, N., et al. (2019). Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties. Molecules, 24(4), 689. [Link]

-

ISRES. (2022). A review on methods of synthesis of 1,2,4-triazole derivatives. International Journal of Scientific Research in Engineering and Management, 6(5). [Link]

Sources

- 1. 3,5-Dibromo-4H-1,2,4-triazole | C2HBr2N3 | CID 81904 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3,5-Dibromo-1H-1,2,4-triazole | CAS 7411-23-6 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 3. 3,5-Dibromo-1,2,4-triazole 7411-23-6 Manufacturer, Factory, API, Intermediate - Hangzhou Longshine Bio-Tech Co.,LTD [longshinebiotech.com]

- 4. mdpi.com [mdpi.com]

A Technical Guide to the Physicochemical Properties and Solubility of 3,5-dibromo-4-phenyl-1,2,4-triazole

Prepared by: Gemini, Senior Application Scientist

Abstract: This document provides an in-depth analysis of the predicted physical properties and solubility profile of 3,5-dibromo-4-phenyl-1,2,4-triazole, a molecule of interest in medicinal chemistry and materials science. Due to the limited availability of specific experimental data in public literature for this compound, this guide leverages established principles of physical organic chemistry to construct a robust predictive profile based on its molecular structure. Furthermore, this whitepaper furnishes detailed, field-proven experimental protocols for the empirical determination of these critical parameters, equipping researchers and drug development professionals with the necessary tools for accurate characterization.

Molecular Structure and Its Implications on Physicochemical Properties

The physicochemical characteristics of an organic molecule are a direct consequence of its structure. By deconstructing 3,5-dibromo-4-phenyl-1,2,4-triazole into its constituent functional groups, we can build a qualitative and quantitative understanding of its expected behavior.

Caption: Molecular structure of 3,5-dibromo-4-phenyl-1,2,4-triazole.

The molecule can be analyzed in three parts:

-

1,2,4-Triazole Core: The triazole ring is an aromatic heterocycle containing three nitrogen atoms. This core is inherently polar and capable of engaging in dipole-dipole interactions. In its unsubstituted form, the N-H proton is weakly acidic, but in the target molecule, this position is occupied by the phenyl group, removing its ability to act as a hydrogen bond donor. The nitrogen lone pairs, however, can still act as hydrogen bond acceptors.[1]

-

Dibromo Substituents: The two bromine atoms are highly electronegative and heavy. Their primary contributions are a significant increase in molecular mass and the introduction of polar C-Br bonds. Halogen substitution, particularly with heavier halogens like bromine, is known to decrease aqueous solubility due to the increased molecular surface area and hydrophobic character.[2][3]

-

N-Phenyl Substituent: The phenyl group is the most influential substituent in determining the molecule's solubility. This large, non-polar, aromatic ring introduces significant hydrophobicity and potential for π-π stacking interactions in the solid state. Its presence is expected to dominate the molecule's overall character, steering it towards solubility in non-polar organic solvents and drastically reducing its affinity for water.

Predicted Physical Properties and Solubility Profile

Based on the structural analysis, a profile of the expected physical properties can be assembled. It must be emphasized that these are predictions and require empirical validation as outlined in Section 3.

Table 1: Calculated and Predicted Physicochemical Properties

| Property | Value / Prediction | Rationale / Source |

| Molecular Formula | C₈H₅Br₂N₃ | Calculated |

| Molecular Weight | 302.95 g/mol | Calculated |

| Appearance | White to off-white crystalline solid | Predicted based on similar aromatic heterocyclic compounds. |

| Melting Point | High, likely >200 °C (with decomposition) | The parent compound, 3,5-dibromo-1H-1,2,4-triazole, decomposes at 212 °C. The addition of the phenyl group increases molecular weight and allows for more efficient crystal packing via π-stacking, which is expected to substantially increase the melting point.[4] |

| Boiling Point | Decomposes before boiling | Due to the high molecular weight and strong intermolecular forces in the crystalline state, the energy required to vaporize the molecule will likely exceed the energy required to break covalent bonds. |

| Aqueous Solubility | Very low to practically insoluble | The dominant hydrophobic character of the large phenyl ring and two bromine atoms will greatly outweigh the polarity of the triazole core.[5] |

| Organic Solubility | See profile below | Governed by the "like dissolves like" principle. |

Predicted Solubility in Organic Solvents:

-

High Solubility: Expected in polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) . These solvents can effectively solvate the polar regions of the molecule without requiring hydrogen bonding.

-

Good to Moderate Solubility: Likely in chlorinated solvents like Dichloromethane (DCM) and Chloroform , as well as aromatic solvents like Toluene . These solvents can engage in favorable van der Waals and dipole-dipole interactions.

-

Moderate to Low Solubility: Expected in polar protic solvents like Ethanol and Methanol . While the molecule can accept hydrogen bonds from the solvent, it cannot donate one back, limiting its interaction compared to polar aprotic solvents.

-

Poor Solubility: Predicted in non-polar aliphatic solvents such as Hexane and Cyclohexane . While the phenyl group is non-polar, the polarity of the dibromo-triazole core is sufficient to prevent significant dissolution in purely aliphatic media.

Standardized Protocols for Empirical Characterization

The following protocols provide a robust framework for the experimental determination of the key physical properties. Adherence to these standardized methods ensures data accuracy, reproducibility, and comparability.

Protocol: Melting Point Determination (Capillary Method)

This method is the pharmacopeial standard for determining the melting range of a crystalline solid.[6][7] The melting range provides a crucial indicator of purity; pure substances typically exhibit a sharp melting range of <1 °C, whereas impurities lead to a depressed and broadened range.

Methodology:

-

Sample Preparation: Ensure the sample is completely dry and finely powdered. Crush any larger crystals using a spatula on a watch glass.

-

Capillary Loading: Jab the open end of a capillary tube into the sample powder to collect a small amount. Tap the sealed end of the tube gently on a hard surface, or drop it down a long glass tube, to pack the sample into the bottom. The packed sample height should be 2.5-3.5 mm.[7][8]

-

Instrument Setup: Place the loaded capillary into the heating block of a melting point apparatus.

-

Rapid Determination (Optional but Recommended): If the approximate melting point is unknown, perform a rapid heating run (10-20 °C/min) to find a preliminary value. Allow the apparatus to cool before proceeding.

-

Accurate Determination: Heat the block to a temperature approximately 20 °C below the expected melting point.

-

Slow Heating Ramp: Decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium between the sample, heating block, and thermometer.[9]

-

Record Melting Range:

-

T1 (Onset): Record the temperature at which the first droplet of liquid is observed.

-

T2 (Clear Point): Record the temperature at which the last solid particle melts completely.

-

-

Reporting: Report the result as the range T1 - T2. For a certifiable result, perform the measurement in triplicate with fresh samples each time.

Caption: Workflow for Melting Point Determination.

Protocol: Aqueous Solubility Determination (Shake-Flask Method, OECD 105)

The shake-flask method is the gold-standard technique for determining the equilibrium solubility of a compound in an aqueous medium.[10][11] It is a thermodynamically rigorous method that measures the saturation concentration of a substance at a specific temperature.

Causality: The core principle is to create a saturated solution where the rate of dissolution of the solid equals the rate of precipitation, achieving thermodynamic equilibrium. Agitation for an extended period (24-48 hours) is critical to ensure this equilibrium is reached, especially for poorly soluble compounds. Temperature control is paramount as solubility is temperature-dependent. Centrifugation is a superior method for phase separation compared to filtration for poorly soluble compounds, as it avoids potential adsorption of the analyte onto the filter membrane.

Methodology:

-

System Preparation: Add an excess amount of the solid 3,5-dibromo-4-phenyl-1,2,4-triazole to a suitable glass vessel (e.g., a screw-cap flask or vial). The excess solid is crucial to ensure saturation is achieved and maintained.

-

Add Solvent: Add a precise volume of the aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to the vessel.

-

Equilibration: Seal the vessel and place it in a temperature-controlled shaker or agitator set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the mixture for a minimum of 24 hours. A preliminary experiment to test for equilibrium can be run by taking measurements at 24, 48, and 72 hours; equilibrium is confirmed when the concentration no longer increases.[10]

-

Phase Separation: After equilibration, allow the suspension to settle. To separate the undissolved solid from the saturated aqueous solution, centrifuge the samples at high speed (e.g., >14,000 rpm for 20 minutes).

-

Sample Collection: Carefully collect an aliquot of the clear supernatant. Be cautious not to disturb the solid pellet at the bottom.

-

Quantification:

-

Prepare a standard stock solution of the compound in a suitable organic solvent (e.g., DMSO).

-

Create a calibration curve by making serial dilutions of the stock solution into the same aqueous buffer used for the experiment.

-

Dilute the supernatant sample into the analytical range of the calibration curve.

-

Analyze the calibration standards and the sample using a validated, substance-specific analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

-

Calculation: Use the calibration curve to determine the concentration of the compound in the diluted supernatant. Back-calculate to find the concentration in the original saturated solution, which represents the aqueous solubility. Report the result in units such as µg/mL or µM.

Caption: Workflow for Shake-Flask Solubility Determination (OECD 105).

Conclusion

While specific experimental data for 3,5-dibromo-4-phenyl-1,2,4-triazole remains to be published, a detailed physicochemical profile can be reliably predicted from its molecular structure. It is anticipated to be a high-melting, crystalline solid with poor aqueous solubility and good solubility in polar aprotic organic solvents. This predictive analysis serves as a critical starting point for its handling and application in a research setting. For any application in drug development or materials science, the empirical validation of these properties is non-negotiable. The standardized protocols provided herein offer a clear and robust pathway for researchers to generate the high-quality data necessary to advance their work.

References

-

Melting Point Determination. (n.d.). Lambda Photometrics. Retrieved from [Link]

-

Determination of Melting Points According to Pharmacopeia. (n.d.). Stanford Research Systems. Retrieved from [Link]

-

Melting point determination. (n.d.). University of Calgary. Retrieved from [Link]

-

Ma, Y. H., et al. (2004). Water solubility and partitioning behavior of brominated phenols. Environmental Toxicology and Chemistry, 23(6), 1434-1440. Retrieved from [Link]

-

Measuring the Melting Point. (2023, May 8). Westlab Canada. Retrieved from [Link]

-

Solubility of 1-bromo-3-fluoro-benzene. (n.d.). Solubility of Things. Retrieved from [Link]

-

Nichols, L. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Chemistry LibreTexts. Retrieved from [Link]

-

OECD. (2006). OECD Guideline for the Testing of Chemicals 117: Partition Coefficient (n-octanol/water), HPLC Method. OECD Publishing. While this is for Pow, the principles of phase separation are discussed. Retrieved from [Link]

-

PubChem. (n.d.). 3,5-Dibromo-4H-1,2,4-triazole. National Center for Biotechnology Information. Retrieved from [Link]

-

U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. Retrieved from [Link]

-

OECD. (n.d.). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. Retrieved from [Link]

-

Zhang, M., et al. (2024). Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. Journal of Medicinal Chemistry, 67(10), 7788–7824. Retrieved from [Link]

-

Request PDF. (2025, August 7). Effect of bromine on the solubility of gases in hydrocarbons and fluorocarbons. ResearchGate. Retrieved from [Link]

Sources

- 1. Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Water solubility and partitioning behavior of brominated phenols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 3,5-Dibromo-4H-1,2,4-triazole | C2HBr2N3 | CID 81904 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. lambdaphoto.co.uk [lambdaphoto.co.uk]

- 7. thinksrs.com [thinksrs.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. westlab.com [westlab.com]

- 10. downloads.regulations.gov [downloads.regulations.gov]

- 11. filab.fr [filab.fr]

The Symmetrical Linchpin: 3,5-Dibromo-4-phenyl-1,2,4-triazole in Divergent Drug Discovery

[1]

Executive Summary: The Case for DBPT

In the landscape of nitrogen-rich heterocycles, 3,5-dibromo-4-phenyl-4H-1,2,4-triazole (DBPT) represents a "privileged scaffold" due to its unique combination of electronic deficiency and structural symmetry.[1] Unlike its 1H- or 1-substituted isomers, the 4-phenyl variant possesses

This guide outlines the utilization of DBPT as a linchpin for divergent synthesis . By exploiting the sequential reactivity of the two bromine atoms, researchers can access non-symmetric, highly substituted triazoles—motifs critical in modern oncology (e.g., Hsp90 inhibitors) and antifungal pharmacophores.

Key Chemical Advantages[2]

-

Tautomeric Lock: The N4-phenyl group prevents the prototropic tautomerism plagueing N-H triazoles, simplifying purification and NMR analysis.

-

Divergent Electrophilicity: The triazole core is electron-poor, activating the C-Br bonds for both nucleophilic aromatic substitution (

) and Palladium-catalyzed cross-couplings.[1] -

Sequential Desymmetrization: The first substitution breaks symmetry, electronically biasing the second position for controlled hetero-functionalization.

Synthesis of the Core Scaffold

While DBPT is commercially available, in-house synthesis is often required for scale-up or isotopic labeling.[1] The most robust route involves the bromination of 4-phenyl-1,2,4-triazole.[1]

Mechanistic Insight

The reaction proceeds via an electrophilic attack of bromine on the triazole ring. Unlike electron-rich pyrroles, the electron-deficient triazole requires base activation or forcing conditions.[1] The use of elemental bromine in acetic acid/sodium acetate is the industry standard for reproducibility.

Experimental Protocol: Gram-Scale Synthesis of DBPT

Reagents:

-

4-Phenyl-4H-1,2,4-triazole (1.0 eq)[1]

-

Bromine (

) (2.5 eq)[1] -

Acetic Acid (glacial, solvent)[1]

-

Sodium Acetate (anhydrous, 2.5 eq)[1]

Procedure:

-

Setup: Charge a 3-neck round-bottom flask with 4-phenyl-1,2,4-triazole (14.5 g, 100 mmol) and NaOAc (20.5 g, 250 mmol) in glacial acetic acid (150 mL).

-

Addition: Equip with a reflux condenser and dropping funnel. Heat to 60°C. Add

(12.8 mL, 250 mmol) dropwise over 30 minutes. Caution: Exothermic.[1] -

Reaction: Reflux the mixture (approx. 118°C) for 6–8 hours. Monitor via TLC (EtOAc/Hexane 1:1). The starting material spot (

) should disappear, replaced by the less polar product ( -

Workup: Cool to room temperature. Pour the reaction mixture into crushed ice (500 g) with vigorous stirring. The product will precipitate as a solid.

-

Purification: Filter the precipitate. Wash with cold water (

mL) to remove acetic acid and inorganic salts. Recrystallize from Ethanol/Water (4:1) to yield off-white needles.[1]

Yield: Typical isolated yields range from 75–85%.

Validation:

Reactivity Landscape: The Desymmetrization Strategy

The power of DBPT lies in Sequential Cross-Coupling . The first coupling event introduces an aryl/heteroaryl group, which alters the electron density of the remaining bromide, allowing for a controlled second coupling with a different nucleophile.

Workflow Visualization

The following diagram illustrates the divergent pathways available from the DBPT core.

Caption: Divergent synthesis pathways from the DBPT scaffold. The central path (Blue to Red) represents the high-value "desymmetrization" strategy for creating non-symmetric libraries.[1]

Operational Protocols for Library Generation

A. Regioselective Mono-Suzuki Coupling

Achieving mono-substitution on a symmetric di-halide requires strict stoichiometry control and phase-transfer optimization.[1]

-

Rationale: The 4-phenyl ring creates steric bulk perpendicular to the triazole plane. This steric crowding, combined with the electron-rich nature of the incoming aryl group (after the first coupling), deactivates the second bromide slightly towards oxidative addition, aiding selectivity.

Protocol:

-

Dissolution: Dissolve DBPT (1.0 eq) in 1,4-Dioxane/Water (4:1).

-

Catalyst Loading: Add

(5 mol%). Degas with Argon for 15 minutes. Critical: Oxygen poisons the catalyst and promotes homocoupling of the boronic acid. -

Reagent Addition: Add Aryl-Boronic Acid (1.05 eq) and

(2.0 eq). -

Thermal Cycle: Heat to 85°C for 4–6 hours.

-

Monitoring: Monitor via LC-MS. Stop reaction when Bis-product formation exceeds 5% relative to Mono-product.[1]

-

Purification: Silica gel chromatography is required.[2] The Mono-product usually elutes significantly later than the Bis-product due to the remaining polar C-Br bond.

B. Nucleophilic Aromatic Substitution ( )

DBPT is highly reactive toward thiols and secondary amines.

Data Summary: Reactivity Trends

| Nucleophile | Conditions | Primary Product | Yield | Notes |

| Morpholine | DMF, | 3-morpholino-5-bromo | 88% | Rapid conversion.[1] |

| Thiophenol | EtOH, Reflux, | 3-phenylthio-5-bromo | 92% | Excellent yield; sulfur is a soft nucleophile.[1] |

| Aniline | Toluene, Reflux | No Reaction | <5% | Weak nucleophile; requires Buchwald conditions. |

Structural Biology & Pharmacophore Implications[1][4][5][6][7]

When designing drugs around the DBPT core, the spatial arrangement is governed by the N4-phenyl group.

-

Propeller Twist: X-ray crystallography confirms that the N4-phenyl ring is twisted relative to the triazole plane (dihedral angle

) to minimize steric clash with the bromines (or subsequent substituents).[1] -

Implication: This twist prevents the molecule from being perfectly planar, which improves solubility and can enhance selectivity for protein binding pockets that require a "twisted" biaryl geometry (e.g., kinase hinge regions).

Mechanistic Pathway: Desymmetrization Logic

The following diagram details the electronic logic of the sequential substitution.

Caption: Kinetic differentiation in sequential coupling. The introduction of an electron-rich aryl group deactivates the remaining bromide, widening the window for mono-isolation.[1]

References

-

Synthesis of 3,5-dibromo-1,2,4-triazoles

-

General Reactivity of 1,2,4-Triazoles

- Title: An insight on medicinal

- Source: European Journal of Medicinal Chemistry (via PMC).

-

URL:[Link]

-

Suzuki Coupling Regioselectivity (Analogous Systems)

-

Crystal Structure & Geometry

-

Medicinal Chemistry Applications (Breast Cancer)

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. Synthesis of 3-(phenylazo)-1,2,4-triazoles by a nucleophilic reaction of primary amines with 5-chloro-2,3-diphenyltetrazolium salt via mesoionic 2,3-diphenyltetrazolium-5-aminides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. Development of di-arylated 1,2,4-triazole-based derivatives as therapeutic agents against breast cancer: synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Precision Engineering of 3,5-Diaryl-4-phenyl-1,2,4-triazoles via Suzuki-Miyaura Coupling

Topic: Suzuki-Miyaura cross-coupling conditions for 3,5-dibromo-4-phenyl-1,2,4-triazole Content Type: Application Note & Protocol Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The functionalization of 3,5-dibromo-4-phenyl-1,2,4-triazole represents a critical entry point into the synthesis of high-value pharmacophores and luminescent materials. While 1,2,4-triazoles are ubiquitous in medicinal chemistry (e.g., antifungal agents, kinase inhibitors), the direct palladium-catalyzed cross-coupling of the 3,5-dibromo scaffold presents unique challenges due to the electron-deficient nature of the heterocycle and the potential for catalyst deactivation by the nitrogen-rich core.

This application note provides a field-validated guide to overcoming these hurdles. By leveraging specific ligand environments and controlled stoichiometry, researchers can selectively access both mono-arylated (desymmetrized) and bis-arylated (symmetric) products. The protocols herein are designed to minimize hydrodehalogenation side products and maximize catalyst turnover numbers (TON).

Chemical Context & Mechanistic Strategy

The substrate, 3,5-dibromo-4-phenyl-1,2,4-triazole, possesses

Mechanistic Challenges

-

Catalyst Poisoning: The

nitrogens at positions 1 and 2 are capable of coordinating to Pd(II) species, potentially arresting the catalytic cycle. The N4-phenyl group provides partial steric shielding but does not eliminate this risk. -

Oxidative Addition: The electron-deficient triazole ring facilitates rapid oxidative addition of the C-Br bond to Pd(0). However, this same deficiency can make the transmetallation step sluggish if the boronic acid nucleophile is not sufficiently activated.

-

Selectivity: Achieving mono-arylation requires kinetic control, as the first arylation product may remain sufficiently reactive to undergo a second coupling (over-reaction).

Figure 1: Reaction pathways for the arylation of 3,5-dibromo-4-phenyl-1,2,4-triazole. Path A focuses on statistical desymmetrization, while Path B drives the reaction to completion.

Critical Parameter Analysis

Catalyst Selection: The Case for Pd(PPh3)4

While modern precatalysts like Pd(dppf)Cl2 or Buchwald generations (e.g., XPhos Pd G2) are powerful, Pd(PPh3)4 remains the gold standard for this specific substrate [1][2].

-

Reasoning: The triphenylphosphine ligands are moderately bulky but labile enough to allow oxidative addition to the hindered C-Br bond adjacent to the N-phenyl group. More importantly, the high ligand-to-metal ratio (4:1) helps saturate the coordination sphere, reducing the likelihood of the triazole nitrogen displacing a ligand and poisoning the catalyst.

Base & Solvent Systems[1][2][3][4][5][6][7]

-

Base: K2CO3 (2M aqueous) is preferred over weaker bases (like NaHCO3) or anhydrous conditions (Cs2CO3/DMF). The aqueous interface is crucial for the formation of the reactive boronate species (transmetallation agent).

-

Solvent: A Dioxane/Water (4:1) or Toluene/Ethanol/Water (4:1:1) system is essential. The ethanol/water component ensures solubility of the boronic acid and base, while the non-polar component dissolves the lipophilic dibromide.

Experimental Protocols

Protocol A: Mono-Arylation (Desymmetrization)

Objective: Isolate the 3-aryl-5-bromo-4-phenyl-1,2,4-triazole intermediate.

Reagents:

-

3,5-Dibromo-4-phenyl-1,2,4-triazole (1.0 equiv)[1]

-

Arylboronic acid (0.9 equiv) [Crucial: Sub-stoichiometric]

-

Pd(PPh3)4 (5 mol%)

-

Na2CO3 (2.0 equiv, 2M aqueous solution)

-

1,4-Dioxane (0.1 M concentration relative to substrate)

Procedure:

-

Setup: Charge a reaction vial (equipped with a magnetic stir bar) with the dibromo-triazole (1.0 eq), arylboronic acid (0.9 eq), and Pd(PPh3)4 (5 mol%).

-

Inertion: Seal the vial and purge with Argon or Nitrogen for 5 minutes.

-

Solvent Addition: Add degassed 1,4-dioxane and 2M Na2CO3 via syringe.

-

Reaction: Heat the mixture to 70–80 °C . Note: Do not reflux. Lower temperatures improve selectivity for the mono-product.

-

Monitoring: Monitor by TLC or LC-MS every 2 hours. Look for the consumption of the limiting reagent (boronic acid).

-

Workup: Once the boronic acid is consumed, cool to RT. Dilute with EtOAc and wash with water.

-

Purification: The crude mixture will contain unreacted dibromide and the mono-product (with trace bis-product).

-

Separation Strategy: Flash column chromatography using a Hexane/EtOAc gradient. The symmetric dibromide is significantly less polar than the mono-arylated product (which has a dipole moment induced by the aryl group).

-

Protocol B: Bis-Arylation (Symmetric)

Objective: Synthesize 3,5-bis(aryl)-4-phenyl-1,2,4-triazole.

Reagents:

-

3,5-Dibromo-4-phenyl-1,2,4-triazole (1.0 equiv)[1]

-

Arylboronic acid (2.5 – 3.0 equiv)

-

Pd(PPh3)4 (5-8 mol%)

-

K2CO3 (4.0 equiv, 2M aqueous solution)

-

Toluene/Ethanol (4:1 ratio)

Procedure:

-

Setup: Combine dibromo-triazole, excess boronic acid, and base in a round-bottom flask.

-

Degassing: Sparge the solvent mixture (Toluene/EtOH/Base) with Argon for 15 minutes before adding the catalyst. This prevents oxidative degradation of the phosphine ligands.

-

Catalyst Addition: Add Pd(PPh3)4 quickly under a positive stream of Argon.

-

Reaction: Heat to Reflux (approx. 100-110 °C) for 12–18 hours.

-

Workup: Filter through a Celite pad to remove Pd black. Concentrate the filtrate.

-

Purification: Recrystallization from Ethanol or EtOAc/Hexane is often sufficient for symmetric bis-aryl products due to their high crystallinity and symmetry [1].

Troubleshooting & Optimization Guide

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Catalyst poisoning by triazole nitrogens. | Increase catalyst loading to 8-10 mol%. Switch to Pd(dppf)Cl2 , which has a tighter bite angle and is more resistant to displacement. |

| Hydrodehalogenation (H instead of Ar) | Protodeboronation of boronic acid or | Use anhydrous conditions (DMF/Cs2CO3) if aqueous base is suspected. Ensure solvent is strictly degassed (oxygen promotes homocoupling). |

| Homocoupling of Boronic Acid | Presence of Oxygen.[2][3] | Rigorous degassing (freeze-pump-thaw or vigorous sparging). |

| Poor Solubility | Substrate insolubility in Dioxane. | Switch to DMF or DMAc at 100 °C. Note: Workup will require extensive water washing. |

| Inseparable Mixture (Mono/Bis) | Poor stoichiometry control in Protocol A. | Reduce boronic acid to 0.8 eq. Recover and recycle the unreacted dibromide starting material. |

Workflow Visualization

Figure 2: Decision tree for selecting the appropriate experimental workflow based on the target molecule.

References

-

Kudelko, A., & Olesiejuk, M. (2019).[4] Efficient Synthesis of Conjugated 1,2,4-Triazole Derivatives under Suzuki Cross-Coupling Reactions in the Presence of Ionic Liquids. Open Peer Review Journal. Link

-

Kudelko, A., et al. (2019).[4] Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties. Materials, 12(4), 568. Link

-

Zhang, X., et al. (2012).[2][5] First cross-coupling reactions on halogenated 1H-1,2,4-triazole nucleosides. Tetrahedron, 68(31), 6245-6255. Link

-

Hassan, J., et al. (2002). Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359-1470. Link

Sources

- 1. Highly Luminescent 4H-1,2,4-Triazole Derivatives: Synthesis, Molecular Structure and Photophysical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Suzuki Coupling [organic-chemistry.org]

- 3. BJOC - Pd-catalyzed dehydrogenative arylation of arylhydrazines to access non-symmetric azobenzenes, including tetra-ortho derivatives [beilstein-journals.org]

- 4. Efficient Synthesis of Conjugated 1,2,4-Triazole Derivatives under Suzuki Cross-Coupling Reactions in the Presence of Ionic Liquids | Open Peer Review Project [openreviewhub.org]

- 5. pubs.rsc.org [pubs.rsc.org]

Application Notes and Protocols for Nucleophilic Substitution Reactions of 3,5-Dibromo-4-phenyl-1,2,4-triazole

Introduction: The Versatile 3,5-Disubstituted-4-phenyl-1,2,4-triazole Scaffold

The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry and materials science, renowned for its metabolic stability and ability to participate in hydrogen bonding. The 4-phenyl-1,2,4-triazole core, in particular, is a structural motif found in a wide array of biologically active compounds. The introduction of substituents at the 3- and 5-positions of this ring system allows for the fine-tuning of a molecule's steric and electronic properties, making 3,5-dibromo-4-phenyl-1,2,4-triazole a highly valuable and versatile starting material for the synthesis of novel compounds with potential therapeutic applications. The two bromine atoms serve as excellent leaving groups in nucleophilic aromatic substitution (SNAr) reactions, providing a gateway to a diverse range of 3,5-disubstituted analogs.

This guide provides a comprehensive overview of the nucleophilic substitution reactions of 3,5-dibromo-4-phenyl-1,2,4-triazole, including a discussion of the underlying mechanistic principles and detailed, field-proven protocols for the synthesis of the starting material and its subsequent derivatization with various nucleophiles.

Mechanistic Insights: Nucleophilic Aromatic Substitution (SNAr) on the 1,2,4-Triazole Core

The nucleophilic substitution on 3,5-dibromo-4-phenyl-1,2,4-triazole proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing nature of the three nitrogen atoms in the 1,2,4-triazole ring significantly activates the carbon atoms at the 3- and 5-positions towards nucleophilic attack. This activation facilitates the formation of a resonance-stabilized anionic intermediate, often referred to as a Meisenheimer complex, which is the rate-determining step of the reaction. The subsequent expulsion of the bromide ion restores the aromaticity of the triazole ring.

The regioselectivity of the substitution, i.e., whether the first substitution occurs at the C3 or C5 position, can be influenced by several factors including the nature of the nucleophile, the reaction conditions, and the potential for steric hindrance from the N-phenyl group. In many instances with dihalogenated azoles, controlling the stoichiometry of the nucleophile allows for selective monosubstitution.

Caption: Generalized SNAr mechanism on the triazole core.

Synthesis of the Starting Material: 3,5-Dibromo-4-phenyl-1,2,4-triazole

A reliable synthesis of the starting material is paramount for any subsequent derivatization. The following protocol describes a robust method for the preparation of 3,5-dibromo-4-phenyl-1,2,4-triazole.

Protocol 1: Synthesis of 3,5-Dibromo-4-phenyl-1,2,4-triazole

Materials and Reagents:

-

4-Phenyl-1,2,4-triazole

-

Bromine

-

Glacial Acetic Acid

-

Sodium thiosulfate solution (10% w/v)

-

Deionized water

-

Ethanol

Procedure:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser with a gas outlet to a scrubber containing sodium thiosulfate solution, dissolve 4-phenyl-1,2,4-triazole (1 equivalent) in glacial acetic acid.

-

From the dropping funnel, add a solution of bromine (2.2 equivalents) in glacial acetic acid dropwise to the stirred solution at room temperature.

-

After the addition is complete, heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it carefully into ice-cold water.

-

The precipitated solid is collected by vacuum filtration and washed thoroughly with deionized water to remove any residual acid.

-

The crude product is then washed with a cold 10% sodium thiosulfate solution to remove any unreacted bromine, followed by another wash with deionized water.

-

Recrystallize the crude product from ethanol to afford pure 3,5-dibromo-4-phenyl-1,2,4-triazole as a white to off-white solid.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Nucleophilic Substitution Reactions: Protocols and Applications

The following protocols provide detailed methodologies for the nucleophilic substitution of 3,5-dibromo-4-phenyl-1,2,4-triazole with common nucleophiles such as amines and thiols. These reactions can be controlled to achieve either monosubstitution or disubstitution by adjusting the stoichiometry of the nucleophile and the reaction conditions.

General Considerations for Nucleophilic Substitution:

-

Solvent: Aprotic polar solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Acetonitrile (MeCN) are generally preferred as they can solvate the nucleophile and facilitate the reaction.

-

Base: A non-nucleophilic base, such as triethylamine (Et₃N), diisopropylethylamine (DIPEA), or potassium carbonate (K₂CO₃), is often required to deprotonate the nucleophile (in the case of amines and thiols) or to act as an acid scavenger.

-

Temperature: The reaction temperature can be varied to control the rate of reaction and selectivity. For monosubstitution, lower temperatures are often employed.

-

Inert Atmosphere: To prevent side reactions, particularly with sensitive nucleophiles, it is advisable to conduct the reactions under an inert atmosphere of nitrogen or argon.

synthesis of 3,5-diaryl-4-phenyl-1,2,4-triazoles using dibromo precursors

Executive Summary

The 3,5-diaryl-4-phenyl-1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, serving as a pharmacophore in antifungal (e.g., Fluconazole analogs), anticancer, and anti-inflammatory agents. While various synthetic routes exist (e.g., Pellizzari, Einhorn-Brunner), the Hydrazonoyl Bromide route (often referred to as the "Bromo-Precursor" method) offers superior regioselectivity and functional group tolerance.

This guide details the synthesis of this scaffold using hydrazonoyl bromides (generated via the bromination of hydrazones) as the critical electrophilic precursors. This method allows for the independent modulation of the 3-aryl, 5-aryl, and 4-phenyl substituents, a capability often lacking in one-pot oxidative cyclizations.

Strategic Analysis & Mechanism

Why Use Bromo-Precursors?

Direct oxidative cyclization of bis-hydrazones often suffers from harsh conditions and poor regiocontrol. The use of a discrete hydrazonoyl bromide precursor (

Advantages:

-

Regiocontrol: The position of substituents is fixed by the starting hydrazone and the incoming nucleophile (amidine/nitrile).

-

Mild Conditions: Avoids high-temperature fusion (unlike Pellizzari).

-

Versatility: Compatible with electron-withdrawing and donating groups on the aryl rings.

Reaction Mechanism

The synthesis proceeds through the in situ generation of a nitrilimine intermediate or direct nucleophilic attack on the imidoyl carbon.

-

Precursor Formation: Bromination of the hydrazone yields the hydrazonoyl bromide.

-

Nitrilimine Generation: Base-mediated dehydrohalogenation generates a reactive 1,3-dipole (nitrilimine).

-

Cyclization: The nitrilimine undergoes [3+2] cycloaddition with a nitrile or reaction with an amidine to form the 1,2,4-triazole core.

Figure 1: Mechanistic pathway from hydrazone to triazole via the hydrazonoyl bromide precursor.[1]

Experimental Protocol

Target Molecule: 3,5-Diphenyl-4-phenyl-1,2,4-triazole

Precursor:

Phase 1: Synthesis of the Hydrazonoyl Bromide Precursor

Note: Hydrazonoyl halides are skin irritants and lachrymators. Handle in a fume hood.

Reagents:

-

Benzaldehyde phenylhydrazone (10 mmol)

-

Bromine (

) (10 mmol) or NBS (1.1 equiv) -

Acetic Acid (glacial, 20 mL)

Procedure:

-

Dissolution: Dissolve 1.96 g (10 mmol) of benzaldehyde phenylhydrazone in 20 mL of glacial acetic acid in a round-bottom flask.

-

Bromination: Prepare a solution of bromine (1.6 g, 10 mmol) in 5 mL of acetic acid. Add this dropwise to the hydrazone solution with vigorous stirring at room temperature.

-

Observation: The red color of bromine should discharge rapidly, indicating consumption. A yellow/orange precipitate (the hydrazonoyl bromide) often forms.

-

-

Precipitation: Stir for an additional 30 minutes. Pour the reaction mixture into 100 mL of ice-cold water.

-

Isolation: Filter the solid precipitate. Wash efficiently with cold water to remove excess acid and bromine.

-

Purification: Recrystallize from ethanol.

Phase 2: Cyclization to 1,2,4-Triazole

Method A: Reaction with Benzamidine (High Yield)

Reagents:

- -Phenylbenzohydrazonoyl bromide (from Phase 1) (5 mmol)

-

Benzamidine hydrochloride (5 mmol)

-

Triethylamine (

) (10 mmol) -

Solvent: Tetrahydrofuran (THF) or Dioxane (20 mL)

Procedure:

-

Setup: In a 50 mL round-bottom flask, suspend benzamidine hydrochloride (0.78 g, 5 mmol) in 20 mL dry THF.

-

Base Addition: Add triethylamine (1.4 mL, 10 mmol). Stir for 10 minutes to liberate the free amidine base.

-

Precursor Addition: Add the hydrazonoyl bromide (1.37 g, 5 mmol) portion-wise over 5 minutes.

-

Mechanistic Note: The base neutralizes the HCl from the amidine and the HBr generated during the nitrilimine formation/cyclization.

-

-

Reflux: Heat the mixture to reflux (66°C for THF) for 6–12 hours. Monitor by TLC (SiO2, Hexane:EtOAc 3:1).

-

Workup: Evaporate the solvent under reduced pressure. Resuspend the residue in water (50 mL) to dissolve salts (

). -

Extraction: Extract with Dichloromethane (DCM) (

mL). Dry organics over -

Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography.

Data Summary & Troubleshooting

Stoichiometry Table

| Component | Role | Equivalents | Mass/Vol (for 5 mmol scale) |

| Hydrazonoyl Bromide | Electrophile / Dipole Precursor | 1.0 | ~1.37 g |

| Benzamidine HCl | Nucleophile / Dipolarophile | 1.0 | 0.78 g |

| Triethylamine | Base (Acid Scavenger) | 2.0 - 2.5 | 1.4 mL |

| THF | Solvent | N/A | 20 mL |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield in Phase 1 | Over-bromination (ring bromination) | Add |

| No Cyclization (Phase 2) | Incomplete nitrilimine formation | Increase base ( |

| Sticky Product | Trapped salts | Wash crude solid thoroughly with water before recrystallization. |

| Regioisomer Mix | Competition with dimerization | Add the hydrazonoyl bromide slowly to the amidine solution (keep amidine in excess). |

Safety & Handling

-

Bromine (

): Highly corrosive and toxic. Use a glass syringe and work strictly in a fume hood. Quench spills with sodium thiosulfate solution. -

Hydrazonoyl Bromides: Potent skin irritants (vesicants). Wear double nitrile gloves. If contact occurs, wash immediately with soap and water; do not use ethanol (increases absorption).

-

Triethylamine: Flammable and volatile. Keep away from ignition sources.

References

-

Shawali, A. S. (1993). "Hydrazonoyl halides: Useful intermediates in organic synthesis." Heterocycles. Link

-

Huisgen, R. (1963). "1,3-Dipolar Cycloadditions. Past and Future." Angewandte Chemie International Edition. Link

-

Wolfe, J. P., et al. (2004). "Synthesis of 1,2,4-Triazoles." Comprehensive Heterocyclic Chemistry III. Link

-

Castanedo, G. M., et al. (2011).[1][3][4][5][6] "Rapid Access to 1,3,5-Trisubstituted 1,2,4-Triazoles." Journal of Organic Chemistry. Link

Sources

- 1. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. scispace.com [scispace.com]

- 4. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]

- 5. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]

- 6. isres.org [isres.org]

Application Note: Optimized Protocols for the Palladium-Catalyzed Arylation of 3,5-Dibromo-4-phenyl-1,2,4-triazole

Executive Summary

The 3,5-diaryl-4-phenyl-1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, exhibiting significant antifungal, anticancer, and anti-inflammatory activities [1, 2]. While the 1,2,4-triazole core is robust, the presence of three contiguous nitrogen atoms presents specific challenges in transition-metal catalysis, primarily due to the potential for catalyst poisoning via N-coordination.

This Application Note provides validated protocols for the Suzuki-Miyaura cross-coupling of 3,5-dibromo-4-phenyl-1,2,4-triazole . We address the critical decision points between Symmetric Bis-Arylation (for rapid access to A-A substituted cores) and Controlled Mono-Arylation (for accessing A-B asymmetric libraries).

Mechanistic Insight & Reaction Design

The Substrate Challenge

The substrate, 3,5-dibromo-4-phenyl-1,2,4-triazole, possesses two electrophilic C-Br sites at positions 3 and 5. Due to the symmetry imposed by the N4-phenyl group, these positions are chemically equivalent.

-

Reactivity: The electron-deficient nature of the triazole ring activates the C-Br bonds for facile oxidative addition by Pd(0).

-

Catalyst Deactivation: The lone pairs on N1 and N2 can compete with phosphine ligands for palladium binding, potentially arresting the catalytic cycle. This is mitigated by using high-concentration inorganic bases and biphasic solvent systems that sequester the triazole free base or by using sterically bulky ligands.

The Catalytic Cycle

The transformation proceeds via a standard Suzuki-Miyaura cycle. The key to success lies in the Transmetallation step, which requires the activation of the aryl boronic acid by a base (formation of the boronate species).

Experimental Protocols

Protocol A: Symmetric Bis-Arylation (High Yield)

Objective: Complete conversion of both C-Br bonds to C-Ar bonds using the same aryl boronic acid. Key Reference: Adapted from Molecules 2019 and Bioorg. Med. Chem. protocols [2, 3].[1][2][3][4][5][6][7][8][9]

| Component | Role | Equivalents |

| Substrate | 3,5-dibromo-4-phenyl-1,2,4-triazole | 1.0 equiv |

| Coupling Partner | Aryl Boronic Acid | 2.5 - 3.0 equiv |

| Catalyst | Pd(PPh3)4 (Tetrakis) | 5 mol% |

| Base | K2CO3 | 10.0 equiv |

| Solvent System | Toluene : Water : Ethanol | 10 : 6 : 3 (v/v/v) |

| Temperature | Reflux (approx. 110-130 °C) | N/A |

Step-by-Step Procedure:

-

Charge: To a reaction vial equipped with a magnetic stir bar, add the triazole substrate (1.0 mmol), aryl boronic acid (2.5 mmol), and K2CO3 (10 mmol).

-

Solvent: Add the solvent mixture (Toluene 10 mL, Water 6 mL, Ethanol 3 mL).[10] The high water content is crucial for dissolving the inorganic base.

-

Degas: Sparge the biphasic mixture with Argon or Nitrogen for 10 minutes. Crucial: Oxygen promotes homocoupling of the boronic acid and deactivates the catalyst.

-

Catalyst Addition: Add Pd(PPh3)4 (0.05 mmol) quickly under inert flow. Seal the vessel.

-

Reaction: Heat to reflux (oil bath at 130 °C) for 4–12 hours. Monitor by TLC or LC-MS.

-

Workup: Cool to RT. Dilute with EtOAc and water. Separate phases. Wash organic layer with brine, dry over Na2SO4, and concentrate.

-

Purification: Recrystallization from EtOH is often sufficient. If not, flash chromatography (Hexane/EtOAc) is recommended.

Protocol B: Controlled Mono-Arylation (Library Scaffold)

Objective: Selective reaction of one C-Br bond to create an asymmetric intermediate for sequential functionalization. Challenge: Due to symmetry, a statistical mixture (Starting Material : Mono : Bis) is possible. We optimize for Mono by limiting the boronate and temperature.

| Component | Role | Equivalents |

| Substrate | 3,5-dibromo-4-phenyl-1,2,4-triazole | 1.0 equiv |

| Coupling Partner | Aryl Boronic Acid | 0.9 - 1.0 equiv |

| Catalyst | Pd(dppf)Cl2 · DCM | 3 mol% |

| Base | Na2CO3 (2M Aqueous) | 2.0 equiv |

| Solvent System | 1,4-Dioxane | 0.1 M concentration |

| Temperature | 80 °C (Controlled) | N/A |

Step-by-Step Procedure:

-

Charge: Combine substrate (1.0 equiv) and Pd(dppf)Cl2 (3 mol%) in a flask.

-

Solvent: Add 1,4-Dioxane and degas.

-

Base Addition: Add degassed 2M Na2CO3.

-

Controlled Addition: Dissolve the Aryl Boronic Acid (0.95 equiv) in a minimal amount of Dioxane. Add this solution dropwise to the reaction mixture over 1 hour while heating at 80 °C.

-

Rationale: Keeping the boronic acid concentration low relative to the dibromo-substrate favors mono-arylation statistics.

-

-

Monitoring: Stop reaction immediately upon consumption of the boronic acid (LC-MS).

-

Purification: Column chromatography is mandatory to separate the mono-arylated product from unreacted starting material and trace bis-arylated by-product.

Workflow Decision Tree

Use this logic flow to determine the appropriate synthetic route for your target molecule.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Catalyst Poisoning | Switch to Pd(dppf)Cl2 or Pd(XPhos) G2 . The bidentate or bulky ligands prevent N-coordination. |

| Protodehalogenation (H instead of Ar) | Hydride source present | Ensure Ethanol is not used if this occurs; switch to pure Toluene/Water or Dioxane/Water. Reduce reaction time. |

| Homocoupling of Boronic Acid | Oxygen in system | Rigorous degassing is required. Increase Boronic Acid equivalents to 3.0. |

| Poor Solubility | Substrate aggregation | Use the Toluene/Water/Ethanol ternary system. The ethanol acts as a phase transfer co-solvent. |

References

-

Synthesis and evaluation of 3,5-diaryl-4-phenyl-1,2,4-triazoles.Bioorganic & Medicinal Chemistry Letters.

-

Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions. Molecules, 2019.[10] (Provides the optimized Toluene/EtOH/H2O protocol).

-

Efficient Synthesis of Conjugated 1,2,4-Triazole Derivatives under Suzuki Cross-Coupling.Open Peer Review Project, 2019.

-

Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions.MDPI, 2019. (Discusses mono-selectivity challenges).

Sources

- 1. dspace.mit.edu [dspace.mit.edu]

- 2. mdpi.com [mdpi.com]

- 3. scienceopen.com [scienceopen.com]

- 4. Frontiers | Ultrasonic-assisted, additive-free Pd-catalyzed Suzuki–Miyaura cross-coupling enabled synthesis of novel arylated benzofuran-triazole hybrids [frontiersin.org]

- 5. organic-chemistry.org [organic-chemistry.org]

- 6. Efficient Synthesis of Conjugated 1,2,4-Triazole Derivatives under Suzuki Cross-Coupling Reactions in the Presence of Ionic Liquids | Open Peer Review Project [openreviewhub.org]

- 7. tcichemicals.com [tcichemicals.com]

- 8. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 14. SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Application Notes and Protocols for the Use of 3,5-dibromo-4-phenyl-1,2,4-triazole in the Synthesis of Metal-Organic Frameworks for Drug Delivery Applications

Introduction: The Strategic Integration of Halogenated Triazoles into Metal-Organic Frameworks

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and functionalizable nature make them promising candidates for a wide range of applications, including gas storage, catalysis, and, notably, drug delivery.[1][2] The choice of the organic ligand is paramount in dictating the final properties of the MOF.[3] 1,2,4-triazole derivatives are particularly attractive ligands due to their thermal and chemical stability, and their multiple nitrogen atoms provide versatile coordination sites for metal ions.[3]

This document provides detailed application notes and protocols for the use of a specific, functionalized ligand, 3,5-dibromo-4-phenyl-1,2,4-triazole, in the synthesis of MOFs. The introduction of bromine atoms onto the triazole core is a strategic design choice. Halogen atoms can influence the electronic properties of the ligand, modulate the strength of metal-ligand coordination bonds, and introduce specific interaction sites within the MOF pores. These features can be leveraged to fine-tune the drug loading and release characteristics of the resulting MOF, making this ligand of particular interest to researchers in drug development.[4]

This guide is intended for researchers, scientists, and drug development professionals, providing both the practical "how-to" and the scientific "why" behind the experimental procedures.

Part 1: Synthesis of the Ligand: 3,5-dibromo-4-phenyl-1,2,4-triazole

The synthesis of 3,5-dibromo-4-phenyl-1,2,4-triazole is a multi-step process that begins with the formation of the 4-phenyl-1,2,4-triazole core, followed by direct bromination of the triazole ring.

Protocol 1: Synthesis of 4-phenyl-4H-1,2,4-triazole

This procedure is adapted from established methods for the synthesis of 4-substituted-1,2,4-triazoles.[5]

Materials:

-

Aniline

-

Formic acid

-

Formamide

-

Hydrazine hydrate

-

Ethanol

-

Hydrochloric acid (HCl)

Procedure:

-

N-Formylation of Aniline: In a round-bottom flask, reflux a mixture of aniline and an excess of formic acid for 4-6 hours. After cooling, pour the reaction mixture into ice-cold water. The precipitated N-phenylformamide is filtered, washed with cold water, and dried.

-

Synthesis of 4-phenyl-1,2,4-triazole: A mixture of N-phenylformamide and an equimolar amount of formamide is heated at 160-180 °C for 2-3 hours. The reaction mixture is then cooled, and hydrazine hydrate is added cautiously. The mixture is refluxed for 4-6 hours. After cooling, the product is precipitated by adding cold water, filtered, washed, and recrystallized from ethanol to yield pure 4-phenyl-4H-1,2,4-triazole.

Causality of Experimental Choices: The initial formylation of aniline is a standard procedure to introduce the first carbon-nitrogen bond necessary for the triazole ring. The subsequent reaction with formamide and hydrazine hydrate provides the remaining nitrogen and carbon atoms for the heterocyclic ring formation.

Protocol 2: Bromination of 4-phenyl-4H-1,2,4-triazole

The direct bromination of the 1,2,4-triazole ring can be achieved using a suitable brominating agent like N-bromosuccinimide (NBS).[6]

Materials:

-

4-phenyl-4H-1,2,4-triazole

-

N-bromosuccinimide (NBS)

-

Acetonitrile

-

Sodium bicarbonate solution (saturated)

-

Dichloromethane

Procedure:

-

In a round-bottom flask, dissolve 4-phenyl-4H-1,2,4-triazole in acetonitrile.

-

Add N-bromosuccinimide (2.2 equivalents) portion-wise to the solution at room temperature while stirring.

-

The reaction mixture is then stirred at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, the solvent is removed under reduced pressure.

-

The residue is dissolved in dichloromethane and washed with a saturated sodium bicarbonate solution and then with water.

-

The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated to yield the crude product.

-

The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to give pure 3,5-dibromo-4-phenyl-1,2,4-triazole.

Causality of Experimental Choices: N-bromosuccinimide is a convenient and selective source of electrophilic bromine for the bromination of electron-rich heterocyclic rings.[4] The use of a slight excess of NBS ensures the dibromination of the triazole ring at the 3 and 5 positions. The aqueous workup with sodium bicarbonate is to neutralize any acidic byproducts.

Diagram of Ligand Synthesis Workflow:

Caption: Workflow for the synthesis of the ligand.

Part 2: Synthesis of a Metal-Organic Framework using 3,5-dibromo-4-phenyl-1,2,4-triazole

The following is a representative solvothermal protocol for the synthesis of a copper-based MOF using the synthesized ligand. The choice of metal and co-ligand can be varied to tune the final MOF structure and properties.

Protocol 3: Solvothermal Synthesis of a Cu-based MOF

Materials:

-

3,5-dibromo-4-phenyl-1,2,4-triazole (Ligand)

-

Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)

-

Terephthalic acid (H₂BDC) (Co-ligand)

-

N,N-Dimethylformamide (DMF)

-

Ethanol

Procedure:

-

In a 20 mL scintillation vial, dissolve 3,5-dibromo-4-phenyl-1,2,4-triazole (0.1 mmol) and terephthalic acid (0.1 mmol) in 10 mL of DMF.

-

In a separate vial, dissolve Copper(II) nitrate trihydrate (0.2 mmol) in 5 mL of DMF.

-

Combine the two solutions in the 20 mL vial and sonicate for 10 minutes to ensure a homogeneous mixture.

-

Seal the vial tightly and place it in a programmable oven.

-

Heat the vial to 120 °C at a rate of 5 °C/min and hold at this temperature for 48 hours.

-

Cool the oven to room temperature at a rate of 5 °C/min.

-

Blue block-shaped crystals should be formed. Decant the mother liquor and wash the crystals with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL).

-

Activation: To remove the solvent molecules from the pores, the as-synthesized MOF should be solvent-exchanged with a volatile solvent like ethanol for 3 days, with the solvent being replaced daily. Subsequently, the sample is heated under vacuum at 150 °C for 12 hours.

Causality of Experimental Choices: The solvothermal method is widely used for MOF synthesis as the high temperature and pressure facilitate the coordination reaction and promote the growth of high-quality crystals. DMF is a common solvent for dissolving the metal salt and organic linkers. Terephthalic acid is used as a co-ligand to create a more robust and porous framework. The activation process is crucial to remove the guest solvent molecules from the pores, thereby making the internal surface area accessible for applications like drug loading.

Diagram of MOF Synthesis and Activation Workflow:

Caption: General workflow for MOF synthesis and activation.

Part 3: Characterization of the MOF

Thorough characterization is essential to confirm the successful synthesis of the desired MOF and to understand its properties.

| Technique | Purpose | Expected Outcome for a Cu-based MOF with 3,5-dibromo-4-phenyl-1,2,4-triazole |

| Powder X-Ray Diffraction (PXRD) | To confirm the crystallinity and phase purity of the bulk sample. | A diffraction pattern with sharp peaks, indicating a well-ordered crystalline structure. The peak positions should be consistent with the simulated pattern from single-crystal X-ray diffraction if available.[1] |

| Thermogravimetric Analysis (TGA) | To determine the thermal stability of the MOF and the temperature at which the framework decomposes. | A TGA curve showing initial weight loss corresponding to the removal of guest solvent molecules, followed by a plateau indicating the stable framework, and then a sharp weight loss at higher temperatures corresponding to the decomposition of the organic linkers. The framework is expected to be stable up to around 300-350 °C. |